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molecular formula C18H19NO B8565910 3-(Dimethylamino)-1-(4-methylphenyl)-2-phenylprop-2-en-1-one CAS No. 616870-21-4

3-(Dimethylamino)-1-(4-methylphenyl)-2-phenylprop-2-en-1-one

Cat. No. B8565910
M. Wt: 265.3 g/mol
InChI Key: KWEGAERWNXZJRP-UHFFFAOYSA-N
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Patent
US07223738B2

Procedure details

A solution of 1-(4-methylphenyl)-2-phenylethanone (11-1) (8.4 g, 39.95 mmol) and N,N-dimethylformamide dimethylacetal (11.9 g, 99.87 mmol) in DMF (40 mL) was heated to 100° C. for 1 h. Concentrated in vacuo to give crude 3-(dimethylamino)-1-(4-methylphenyl)-2-phenylprop-2-en-1-one (11-2) as a red oil. LRMS m/z (M+H) Calcd: 266.4, found: 266.2.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:16])[CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.CO[CH:19](OC)[N:20]([CH3:22])[CH3:21]>CN(C=O)C>[CH3:19][N:20]([CH3:22])[CH:21]=[C:9]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[C:8]([C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][CH:6]=1)=[O:16]

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(CC1=CC=CC=C1)=O
Name
Quantity
11.9 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(C=C(C(=O)C1=CC=C(C=C1)C)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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